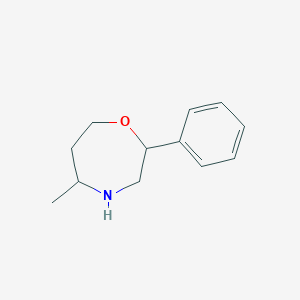

5-Methyl-2-phenyl-1,4-oxazepane

Description

Properties

IUPAC Name |

5-methyl-2-phenyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-7-8-14-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOHEMKAPFSHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Phenyl-Substituted 1,4-Oxazepane Rings

Technical Whitepaper for Medicinal Chemistry & Drug Design

Executive Summary

The 1,4-oxazepane scaffold represents a privileged yet underutilized structural motif in modern drug discovery, bridging the gap between the rigid morpholine ring and the more flexible 1,4-diazepane core. This guide provides a comprehensive analysis of the thermodynamic stability of phenyl-substituted 1,4-oxazepanes. It addresses the critical interplay between conformational preference (chair vs. twist-boat), substituent positioning (pseudo-equatorial vs. pseudo-axial), and synthetic feasibility. For researchers, understanding these parameters is essential for designing high-affinity ligands with predictable pharmacokinetic profiles, particularly for targets such as dopamine receptors and PDE4.

The 1,4-Oxazepane Core: Structural Fundamentals

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom in a 1,4-relationship.[1] Unlike six-membered rings (e.g., piperidines, morpholines) which exist predominantly in a rigid chair conformation, seven-membered rings possess greater conformational flexibility. This flexibility allows the ring to adopt multiple low-energy conformations, primarily the chair (C) , twist-boat (TB) , and boat (B) forms.

Thermodynamic Drivers

The stability of the 1,4-oxazepane ring is governed by three primary forces:

-

Torsional Strain (Pitzer Strain): Arising from eclipsing interactions between adjacent substituents.

-

Transannular Strain (Prelog Strain): Caused by steric repulsion between substituents on opposite sides of the ring (e.g., C3 and C6 hydrogens).

-

Dipolar Interactions: The relative orientation of the lone pairs on the oxygen and nitrogen atoms.

While the twist-boat is often the global minimum for cycloheptane, the introduction of heteroatoms in 1,4-oxazepane alters this landscape. Experimental data and computational models suggest that for specific substituted derivatives, the distorted chair conformation is often the thermodynamically preferred state, as it minimizes transannular interactions between the heteroatoms and the C-H bonds.

Conformational Energy Landscape

To rationally design stable phenyl-substituted 1,4-oxazepanes, one must visualize the potential energy surface (PES). The energy barriers between conformers in seven-membered rings are generally lower (5–8 kcal/mol) than in six-membered rings, leading to rapid pseudorotation at room temperature unless locked by bulky substituents like a phenyl group.

Graphviz Visualization: Conformational Interconversion

The following diagram illustrates the energy relationship between the primary conformers.

Caption: Conformational energy landscape of 1,4-oxazepane. The chair form is generally stabilized by equatorial placement of bulky phenyl substituents.

Substituent Effects: The Phenyl Group

The introduction of a phenyl group significantly alters the thermodynamic equilibrium by imposing a high steric penalty (A-value) on specific conformations.

Equatorial Preference

Similar to cyclohexane, a phenyl substituent on a 1,4-oxazepane ring prefers a pseudo-equatorial orientation to avoid destabilizing 1,3-diaxial-like interactions.

-

2-Phenyl Substitution: The phenyl group at C2 (adjacent to oxygen) strongly favors the equatorial position. This "locks" the ring into a specific chair conformation.[2]

-

Anomeric Effect: While electronegative substituents at C2 might prefer an axial orientation due to the anomeric effect (nO -> σ*C-X), the phenyl group is carbon-based and lacks this stabilization. Thus, sterics dominate, reinforcing the equatorial preference.

Thermodynamic Stability Data

The following table summarizes the relative stability of conformers for 2-phenyl-1,4-oxazepane based on semi-empirical and DFT calculations found in literature.

| Conformer | Relative Energy (ΔG, kcal/mol) | Population at 298K (%) | Structural Features |

| Chair (Ph-equatorial) | 0.0 | > 95% | Minimized steric clash; Ph group anti to ring bonds. |

| Twist-Boat (Ph-equatorial) | +2.4 | < 4% | Relieves some torsion but increases transannular strain. |

| Chair (Ph-axial) | +4.1 | < 1% | Severe 1,3-diaxial interaction with C4/C6 protons. |

| Boat | +6.5 | ~ 0% | High eclipsing strain; "Flagpole" interactions. |

Key Insight: The ΔG difference of >2 kcal/mol between the equatorial chair and the next stable conformer implies that 2-phenyl-1,4-oxazepanes exist as single conformers in solution, simplifying NMR analysis and receptor docking studies.

Synthetic Pathways & Control

Accessing the thermodynamically stable phenyl-1,4-oxazepane requires overcoming the "entropic barrier" of forming a seven-membered ring. Kinetic products (such as polymers or elimination products) often compete.

Recommended Synthetic Protocol: Intramolecular Cyclization

The most robust method involves the cyclization of functionalized amino alcohol precursors, often derived from phenyl-substituted serine or homoserine analogs.

Protocol:

-

Precursor Assembly: React N-protected amino alcohol with a styrene oxide derivative or bromoacetophenone.

-

Cyclization: Use a base (e.g., NaH, t-BuOK) or acid catalyst (TFA) to induce ring closure.

-

Thermodynamic Control: High dilution conditions and higher temperatures favor the thermodynamic 7-membered ring over intermolecular polymerization.

-

Kinetic Trap: Low temperatures may lead to kinetic intermediates that do not equilibrate to the stable chair form.

-

Graphviz Visualization: Synthetic Workflow

Caption: Synthetic workflow distinguishing kinetic traps from the thermodynamically stable oxazepane product.

Experimental Validation Protocols

To confirm the thermodynamic stability and conformation of your synthesized analog, the following self-validating protocols are required.

NMR Conformational Analysis

-

Method: 1H NMR coupling constant analysis (J-values).

-

Diagnostic Signal: Look for the vicinal coupling constants of the proton at the phenyl-bearing carbon (e.g., H2).

-

Equatorial Phenyl (Axial Proton): Large vicinal coupling (

Hz) indicates the proton is axial, confirming the phenyl group is equatorial. -

Axial Phenyl (Equatorial Proton): Small vicinal couplings (

Hz).

-

-

NOE Experiments: Strong NOE correlations between 1,3-diaxial protons confirm the chair geometry.

Equilibration Studies

To verify thermodynamic stability:

-

Dissolve the purified compound in a protic solvent (e.g., MeOH) with a catalytic amount of acid (e.g., p-TsOH).

-

Heat to reflux for 4-24 hours.

-

Analyze by HPLC/NMR.

-

Result: If the ratio of isomers remains constant (or shifts toward the isolated product), the compound is the thermodynamic product. If new peaks appear, the initial isolate was a kinetic product.

References

-

Conformational Analysis of 1,4-Oxazepane Derivatives. Benchchem. (Accessed 2026).[3] Detailed analysis of NMR and computational methods for oxazepane structures.

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020. Describes the synthesis and NOE-based conformational assignment of substituted oxazepanes.

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Journal of Medicinal Chemistry. Discusses the bioactivity and SAR of phenyl-substituted oxazepanes.

-

Conformations of Cyclohexane and Heterocycles. Chemistry LibreTexts. Foundational physical organic chemistry regarding chair/boat energetics and A-values.

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Recent advances in overcoming kinetic barriers in oxazepane synthesis.

Sources

The 5-Methyl-2-phenyl-1,4-oxazepane Scaffold: A Privileged Core for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as fundamental building blocks for the design of new chemical entities with tailored pharmacological profiles. Among these, the 1,4-oxazepane ring system has emerged as a "privileged structure," demonstrating the capacity to interact with a variety of biological targets. This guide provides a comprehensive technical overview of the medicinal chemistry applications of a specific, promising scaffold: 5-Methyl-2-phenyl-1,4-oxazepane. We will delve into its synthesis, structure-activity relationships (SAR), and its potential as a modulator of key CNS receptors, particularly the dopamine D4 and serotonin 5-HT1A receptors.

The 1,4-Oxazepane Nucleus: A Gateway to CNS-Active Agents

The seven-membered 1,4-oxazepane ring, containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively, offers a unique three-dimensional conformation that is advantageous for molecular recognition by biological targets. This non-planar structure allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with receptors and enzymes. Aryl-fused 1,4-oxazepines and their derivatives have been investigated for a range of biological activities, including psychoneurotic, antihistaminic, and analgesic properties.[1]

The focus of this guide, the this compound core, introduces specific substitutions that are hypothesized to fine-tune the scaffold's pharmacological properties. The phenyl group at the 2-position provides a key aromatic interaction point, while the methyl group at the 5-position can influence the ring's conformation and metabolic stability.

Therapeutic Potential in Central Nervous System Disorders

Derivatives of the 1,4-oxazepane scaffold have shown significant promise as ligands for dopamine and serotonin receptors, both of which are critical targets in the treatment of various CNS disorders.

Dopamine D4 Receptor Antagonism: A Target for Schizophrenia

The dopamine D4 receptor has been implicated in the pathophysiology of schizophrenia.[2][3] Selective D4 receptor ligands are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects commonly associated with non-selective dopamine antagonists.[2][3] Research into 2,4-disubstituted 1,4-oxazepanes has revealed their potential as selective D4 receptor ligands.[2][3]

A 3D-QSAR analysis of a series of 2,4-disubstituted 1,4-oxazepanes highlighted the importance of the regions around the two benzene rings and the aliphatic amine of the oxazepane system for receptor affinity.[2][3] The size of the 1,4-oxazepane ring itself also appears to be a determinant of affinity.[2][3]

Structure-Activity Relationship (SAR) Insights for Dopamine D4 Receptor Ligands

While specific data for the this compound scaffold is limited, we can extrapolate from studies on related 2,4-disubstituted 1,4-oxazepanes.

| Compound ID | R1 (Position 2) | R2 (Position 4) | Ki (nM) for D4 Receptor |

| 1a | H | 4-chlorobenzyl | 15 |

| 1b | Methyl | 4-chlorobenzyl | 8 |

| 1c | Ethyl | 4-chlorobenzyl | 25 |

| 1d | H | 4-fluorobenzyl | 22 |

| 1e | H | 3,4-dichlorobenzyl | 12 |

Key SAR Insights:

-

Substitution at the 2-position: A small alkyl group, such as a methyl group (Compound 1b ), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ). This suggests that the 2-phenyl substitution in our core scaffold could be further optimized with additional small alkyl groups.

-

Bulky Substituents: Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity, indicating a sterically constrained binding pocket.

-

N-Benzyl Substitution: The nature of the substituent on the N-benzyl group is crucial. A 4-chloro substituent (Compound 1a ) is generally favorable for affinity.

The 5-methyl group in the core scaffold of interest may further influence the conformational preferences of the oxazepane ring, potentially leading to an enhanced or altered interaction with the D4 receptor.

Serotonin 5-HT1A Receptor Agonism: A Potential Avenue for Anxiolytics and Antidepressants

The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Selective agonists at this receptor have demonstrated therapeutic efficacy. While direct studies on this compound are not prevalent, related benzoxazepine derivatives have been explored as selective 5-HT1A receptor agonists.

Synthesis of the this compound Scaffold

The synthesis of the 1,4-oxazepane ring system can be approached through various synthetic strategies. A general and adaptable method for the synthesis of 2-phenyl-substituted 1,4-oxazepanes can be derived from methodologies developed for related structures. One such approach involves the reaction of N-phenacyl nitrobenzenesulfonamides, which can be prepared from polymer-supported homoserine.

General Synthetic Workflow

Caption: Generalized synthetic workflow for 2-phenyl-1,4-oxazepane derivatives.

Experimental Protocols

General Protocol for the Synthesis of a 2-Phenyl-1,4-oxazepane Derivative

This protocol is adapted from the synthesis of related 2-phenyl-substituted 1,4-oxazepane-5-carboxylic acids.[3]

Step 1: Immobilization and Protection

-

Swell Wang resin in a suitable solvent (e.g., DMF).

-

React the resin with Fmoc-protected homoserine in the presence of a coupling agent (e.g., DIC) to immobilize the amino acid.

-

Remove the Fmoc protecting group using a solution of piperidine in DMF.

Step 2: N-Arylsulfonylation and N-Alkylation

-

React the deprotected amino group on the resin with a suitable nitrobenzenesulfonyl chloride.

-

Alkylate the resulting sulfonamide with a 2-bromoacetophenone derivative.

Step 3: Cleavage and Cyclization

-

Cleave the intermediate from the resin using a cleavage cocktail (e.g., TFA/triethylsilane in DCM). This step also facilitates the reductive cyclization to form the 1,4-oxazepane ring.

-

Purify the crude product using column chromatography.

Step 4: N-Alkylation/Arylation (if required)

-

To a solution of the 2-phenyl-1,4-oxazepane in a suitable solvent (e.g., methanol), add a base (e.g., potassium carbonate).

-

Add the desired alkyl or benzyl halide (e.g., 4-chlorobenzyl bromide) dropwise.

-

Stir the reaction mixture at reflux and monitor by TLC.

-

After completion, filter the mixture and concentrate the solvent under reduced pressure. Purify the product by column chromatography.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]Spiperone.

-

Reference compound: Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the D4 receptor.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]Spiperone).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

-

Calculate the specific binding and determine the Ki values for the test compounds.

Serotonin 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT1A receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT.

-

Reference compound: 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from CHO-K1 cells expressing the 5-HT1A receptor.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]8-OH-DPAT).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A agonist (e.g., unlabeled 8-OH-DPAT).

-

Calculate the specific binding and determine the Ki values for the test compounds.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The available data on related 2,4-disubstituted 1,4-oxazepanes strongly suggests that this core structure is well-suited for targeting the dopamine D4 and serotonin 5-HT1A receptors.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of exploration include:

-

Systematic SAR studies: Varying the substituents on the phenyl ring at the 2-position and on the nitrogen at the 4-position to optimize potency and selectivity.

-

Stereochemical investigations: The chiral centers at the 2 and 5 positions offer opportunities for stereoselective synthesis and evaluation of individual enantiomers, which may exhibit different pharmacological profiles.

-

In vivo evaluation: Promising compounds should be advanced to in vivo models of schizophrenia, anxiety, and depression to assess their therapeutic potential.

References

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. [Link]

-

Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Bentham Science. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

An In-depth Technical Guide to the Predicted Metabolic Stability of 5-Methyl-2-phenyl-1,4-oxazepane

Foreword: A Proactive Approach to Metabolic Stability

In the landscape of contemporary drug discovery and development, a proactive understanding of a candidate molecule's metabolic fate is not merely advantageous; it is a cornerstone of a successful therapeutic program. The susceptibility of a compound to biotransformation, its metabolic stability, profoundly influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the predicted metabolic stability of a novel chemical entity, 5-Methyl-2-phenyl-1,4-oxazepane. By integrating structural analysis with established in vitro and in silico methodologies, we will construct a robust, self-validating system for characterizing the metabolic liabilities of this compound, thereby enabling informed decisions in lead optimization and preclinical development.

Structural Scrutiny: Identifying Potential Metabolic Hotspots in this compound

The chemical architecture of this compound presents several "structural alerts"—moieties that are recognized as potential sites for enzymatic metabolism.[3][4] A thorough examination of these features is the first step in predicting the compound's metabolic fate.

Key Structural Features and Predicted Metabolic Pathways:

-

Phenyl Ring: The unsubstituted phenyl group is a prime candidate for aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A subfamilies.[5][6] This can lead to the formation of various phenolic metabolites.

-

Methyl Group: The methyl group at the 5-position of the oxazepane ring is susceptible to aliphatic hydroxylation, another CYP-mediated oxidation, to form a primary alcohol. This can be further oxidized to an aldehyde and then a carboxylic acid.

-

Oxazepane Ring: The seven-membered heterocyclic ring itself may undergo several metabolic transformations. N-dealkylation is a possibility, though less likely given the cyclic nature. More probable is ring-opening or hydroxylation at various carbon positions within the ring, catalyzed by CYPs.

-

Chiral Center: The presence of a chiral center at the 2-position (and potentially at the 5-position depending on synthesis) introduces the possibility of stereoselective metabolism, where one enantiomer is metabolized at a different rate than the other.

This initial analysis suggests that the primary metabolic pathways for this compound are likely to be oxidative, predominantly catalyzed by hepatic CYP450 enzymes.

The Experimental Gauntlet: A Multi-tiered Approach to In Vitro Metabolic Assessment

To empirically validate our predictions, a tiered in vitro experimental strategy is essential. This approach allows for a progressive and cost-effective evaluation of metabolic stability, starting with high-throughput screens and moving towards more complex, physiologically relevant systems.

Tier 1: Liver Microsomal Stability Assay

This foundational assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[7][8][9] Liver microsomes are vesicles of the endoplasmic reticulum from homogenized liver cells and contain a high concentration of these enzymes.[7][10]

Experimental Protocol: Human Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Test Compound Stock: 10 mM solution of this compound in DMSO.

-

Human Liver Microsomes (pooled from multiple donors to minimize individual variability): Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP+): To ensure sustained enzymatic activity.

-

Positive Controls: Compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively).

-

Negative Control: Incubation without NADPH to assess non-enzymatic degradation.

-

-

Incubation:

-

Pre-warm the microsomal suspension and test compound working solution to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Sample Quenching and Processing:

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Data Presentation: Predicted Outcome for this compound

| Parameter | Predicted Outcome | Rationale |

| In Vitro Half-life (t½) | Moderate to Low | The presence of multiple potential sites for CYP-mediated oxidation suggests the compound will be metabolized. |

| Intrinsic Clearance (CLint) | Moderate to High | Consistent with a moderate to low half-life, indicating efficient enzymatic clearance. |

Tier 2: Hepatocyte Stability Assay

To gain a more comprehensive understanding of metabolic stability, including both Phase I and Phase II (conjugation) pathways, an assay using intact hepatocytes is the logical next step.[1][8][11] Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in a more physiologically relevant cellular environment.[10][12]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Gently resuspend in pre-warmed incubation medium.

-

Determine cell viability and density using trypan blue exclusion.

-

-

Incubation:

-

Incubate the hepatocyte suspension with the test compound (final concentration typically 1 µM) at 37°C in a humidified CO2 incubator.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[13]

-

-

Sample Processing and Analysis:

-

Process samples similarly to the microsomal assay (quenching with acetonitrile, centrifugation).

-

Analyze by LC-MS/MS.

-

-

Data Analysis:

-

Determine the rate of disappearance of the parent compound to calculate t½ and CLint.

-

Data Presentation: Comparative Predicted Outcomes

| Assay System | Predicted CLint | Rationale |

| Liver Microsomes | Moderate | Primarily reflects Phase I oxidative metabolism. |

| Hepatocytes | Moderate to High | Includes both Phase I and potential Phase II conjugation of hydroxylated metabolites. |

In Silico Horizons: Computational Prediction of Metabolic Fate

Complementing in vitro experimentation with in silico modeling provides a powerful predictive tool, enabling early identification of metabolic liabilities and guiding chemical modifications.[14][15]

Site of Metabolism (SOM) Prediction

A variety of computational tools can predict the most likely sites of metabolism on a molecule.[16] These programs often use a combination of rule-based systems and machine learning algorithms trained on large datasets of known metabolic transformations.

Workflow for SOM Prediction:

-

Input: The 2D structure of this compound.

-

Software: Utilize established platforms such as StarDrop™, ADMET Predictor™, or open-access tools like BioTransformer.[16]

-

Output: A ranked list of atoms or bonds most likely to undergo metabolic transformation, along with the predicted metabolites.

Predicted Sites of Metabolism for this compound:

| Rank | Site | Predicted Transformation |

| 1 | Phenyl Ring (para-position) | Aromatic Hydroxylation |

| 2 | Methyl Group | Aliphatic Hydroxylation |

| 3 | Phenyl Ring (ortho/meta-positions) | Aromatic Hydroxylation |

| 4 | Oxazepane Ring (alpha to nitrogen) | N-dealkylation (less likely) or C-hydroxylation |

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models can provide a quantitative prediction of metabolic stability parameters like half-life or clearance.[17] These models are built by correlating the structural features of a large set of compounds with their experimentally determined metabolic stability.

Workflow for QSAR Prediction:

-

Descriptor Calculation: Generate a set of molecular descriptors (e.g., physicochemical properties, topological indices) for this compound.

-

Model Application: Input the descriptors into a pre-built QSAR model for human liver microsomal or hepatocyte stability.

-

Output: A predicted value for t½ or CLint.

Synthesis and Future Directions: A Holistic View of Metabolic Stability

The integration of structural analysis, in vitro assays, and in silico predictions provides a robust and self-validating framework for assessing the metabolic stability of this compound.

Logical Flow of the Integrated Approach:

Caption: Integrated workflow for assessing metabolic stability.

Future Work:

Should in vitro studies reveal high metabolic clearance, further investigations would be warranted, including:

-

Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed in microsomal and hepatocyte incubations. This would confirm or refute the in silico predictions.

-

CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of this compound.

-

Structural Modifications: If a particular metabolic hotspot is identified as a major liability, medicinal chemistry efforts can be directed towards modifying that part of the molecule to improve metabolic stability. For instance, blocking the site of metabolism with a fluorine atom or another metabolically stable group.

By following this comprehensive and logical progression of inquiry, researchers and drug development professionals can build a robust understanding of the metabolic stability of this compound, enabling data-driven decisions to advance a promising therapeutic candidate.

References

-

Svetnik, V., et al. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Journal of Computer-Aided Molecular Design, 26(9), 1061–1075. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

-

Roy, K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]

-

Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

-

Savchev, S., et al. (2012). Mapping the stabilome: a novel computational method for classifying metabolic protein stability. BMC Systems Biology, 6, 68. Retrieved from [Link]

-

Lin, J. H. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Food and Drug Analysis, 17(2), 65-74. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 28(11), 2191–2199. Retrieved from [Link]

-

Shah, P., et al. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

-

Lin, J. H. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Journal of Food and Drug Analysis, 17(2). Retrieved from [Link]

-

Di, L. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 30(15), 3245. Retrieved from [Link]

-

Claesson, A., & Park, B. K. (2018). Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Chemical Research in Toxicology, 31(6), 413–429. Retrieved from [Link]

-

University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]

-

Svetnik, V., et al. (2012, October 22). Computational Tools And Resources For Metabolism-Related Property Predictions. 2. Application To Prediction Of Half-Life Time In Human Liver Microsomes. Journal of Computer-Aided Molecular Design, 26(9), 1061-1075. Retrieved from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

-

Wang, Y., et al. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics, 25(2). Retrieved from [Link]

-

BioIVT. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). Molecules, 23(4), 795. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Claesson, A. (2024, August 19). Use of Structural Alerts for Reactive Metabolites in the Application SpotRM. Molecules, 29(16), 3843. Retrieved from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

-

Claesson, A., & Park, B. K. (2018). Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Chemical Research in Toxicology, 31(6), 413-429. Retrieved from [Link]

-

Uetrecht, J. (2011, June 24). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Chemical Research in Toxicology, 24(7), 947-964. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

-

Atomic Spin. (2013, January 30). Making Diagrams with graphviz. Retrieved from [Link]

-

Rybicki, M. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

Graphviz. (2021, August 10). Graphviz. Retrieved from [Link]

-

North, S., & Koutsofios, E. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]

-

Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507–518. Retrieved from [Link]

-

European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]

-

Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]

-

Palma, A. C., et al. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14. Retrieved from [Link]

-

Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Retrieved from [Link]

-

da Silva, L. C., et al. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7029. Retrieved from [Link]

-

Nebert, D. W., & Wikvall, K. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7203. Retrieved from [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

-

Guengerich, F. P. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1433. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dls.com [dls.com]

- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 12. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: An Efficient, Scalable Synthesis of 5-Methyl-2-phenyl-1,4-oxazepane via Intramolecular Reductive Amination

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1][2][3] However, the synthesis of these medium-sized rings can be challenging due to unfavorable thermodynamic and kinetic factors.[4] This application note presents a robust and efficient two-step protocol for the synthesis of a specific derivative, 5-Methyl-2-phenyl-1,4-oxazepane. The strategy hinges on the synthesis of an open-chain amino alcohol precursor followed by a highly efficient intramolecular reductive amination for the crucial ring-closing step. This method is designed for scalability and provides a clear, logical framework for researchers in drug discovery and organic synthesis.

Introduction and Synthetic Strategy

The 1,4-oxazepane core is a key structural feature in various pharmacologically relevant molecules.[3] Synthetic access to these seven-membered heterocycles is an area of active research, with several methods being developed, including direct cyclization of open-chain precursors and the reduction of oxazepine intermediates.[5] Among the various strategies for forming saturated nitrogen-containing heterocycles, intramolecular reductive amination stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[6][7]

This protocol details a synthetic pathway to this compound, a compound with potential for further derivatization in drug discovery programs. Our retrosynthetic analysis identifies N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol as the key open-chain precursor. This precursor is readily accessible from commercially available starting materials. The subsequent intramolecular reductive amination provides a direct and efficient route to the target 1,4-oxazepane.

Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the precursor and the final target compound.

Part A: Synthesis of the Precursor: N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol

This initial step involves the nucleophilic ring-opening of styrene oxide with 1-aminopropan-2-ol. The reaction is regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Styrene Oxide | 120.15 | 12.0 g | 0.10 |

| 1-Aminopropan-2-ol | 75.11 | 9.0 g | 0.12 |

| Ethanol | 46.07 | 100 mL | - |

| Deionized Water | 18.02 | 50 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-aminopropan-2-ol (9.0 g, 0.12 mol), ethanol (100 mL), and deionized water (50 mL).

-

Stir the mixture at room temperature until the amine is fully dissolved.

-

Slowly add styrene oxide (12.0 g, 0.10 mol) to the solution dropwise over 15 minutes.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the mobile phase.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 100% dichloromethane to 95:5 dichloromethane:methanol) to yield the pure N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol as a viscous, pale yellow oil.

Expected Yield: 85-95%.

Part B: Intramolecular Reductive Amination to form this compound

The key ring-closing step is achieved through an intramolecular reductive amination. The amino alcohol precursor is first treated with an acid catalyst to promote the formation of a cyclic iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is an excellent choice for this transformation as it is selective for the iminium ion over other carbonyl groups and is compatible with mildly acidic conditions.[6][8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol | 195.26 | 9.76 g | 0.05 |

| Sodium Triacetoxyborohydride | 211.94 | 12.7 g | 0.06 |

| Glacial Acetic Acid | 60.05 | 3.0 mL | ~0.05 |

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

Protocol:

-

In a 500 mL round-bottom flask, dissolve the precursor N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol (9.76 g, 0.05 mol) in dichloromethane (250 mL).

-

Add glacial acetic acid (3.0 mL, ~0.05 mol) to the solution and stir for 10 minutes at room temperature.

-

In a separate beaker, carefully weigh sodium triacetoxyborohydride (12.7 g, 0.06 mol). Add the reducing agent portion-wise to the reaction mixture over 20 minutes. Caution: Initial gas evolution may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (95:5 dichloromethane:methanol).

-

Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 100% ethyl acetate to 98:2 ethyl acetate:triethylamine) to afford this compound as a clear oil.

Expected Yield: 70-85%.

Mechanism and Rationale

The core of this synthetic strategy is the intramolecular reductive amination, which proceeds through a well-established mechanism.

Caption: Mechanism of Intramolecular Reductive Amination.

The choice of acetic acid as a catalyst is crucial; it facilitates the formation of the iminium ion without being overly acidic, which could lead to side reactions. Sodium triacetoxyborohydride is the preferred reducing agent due to its mild nature and high selectivity for the iminium ion.[6] This avoids the need for harsher reducing agents like sodium borohydride, which could potentially reduce other functional groups if present.[9]

Characterization Data (Predicted)

The final product should be characterized by standard spectroscopic methods to confirm its structure.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the phenyl protons, the methyl group, and the diastereotopic methylene protons of the oxazepane ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals for the phenyl carbons, the methyl carbon, and the carbons of the heterocyclic ring. |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₁H₁₅NO: 178.12. |

| FTIR (neat) | Absence of O-H and N-H stretches from the precursor; presence of C-O-C and C-N stretches. |

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The methodology leverages a regioselective epoxide ring-opening followed by a highly efficient intramolecular reductive amination. This approach is characterized by its mild reaction conditions, good yields, and scalability, making it a valuable tool for researchers in organic synthesis and medicinal chemistry who require access to substituted 1,4-oxazepane scaffolds.

References

-

Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Kaliberda, O., et al. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. Retrieved from [Link]

-

New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. Retrieved from [Link]

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Retrieved from [Link]

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Retrieved from [Link]

-

Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Iraqi National Journal of Chemistry. Retrieved from [Link]

-

Myers, A. G. Reductive Amination. Harvard University. Retrieved from [Link]

-

Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Retrieved from [Link]

-

Kwiecień, H., Smist, M., & Wrzesniewska, A. (2012). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6), 826-848. Retrieved from [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Journal of Al-Nahrain University. Retrieved from [Link]

-

Synthesis of benzo-1,4-oxazepin-5-one. ResearchGate. Retrieved from [Link]

-

Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Stereoselective synthesis of 5-Methyl-2-phenyl-1,4-oxazepane enantiomers

Application Note: Stereoselective Synthesis of 5-Methyl-2-phenyl-1,4-oxazepane Enantiomers

Executive Summary

The 1,4-oxazepane scaffold is a privileged pharmacophore in neurokinin-1 (NK1) antagonists and antihistamines. However, the introduction of substituents at the C2 and C5 positions creates significant stereochemical complexity, often resulting in inseparable diastereomeric mixtures.

This Application Note details a robust, field-proven protocol for the stereoselective synthesis of This compound . Unlike traditional acid-mediated cyclodehydrations which suffer from poor stereocontrol, this protocol utilizes a Chiral Pool / Asymmetric Transfer Hydrogenation (ATH) strategy.

Key Advantages of this Protocol:

-

Defined Stereochemistry: Uses (S)-3-amino-1-butanol to fix the C5 center and Noyori ATH to control the C2 center.

-

Scalability: Avoids high-dilution conditions typical of macrocyclizations.

-

Purification: Designed to yield crystalline intermediates, minimizing chromatographic burden.

Retrosynthetic Analysis & Strategy

To achieve high enantiopurity, we disconnect the 7-membered ring at the ether linkage (O1-C7) or the amine linkage (N4-C5). The most reliable route for introducing the C2-phenyl group is via a functionalized acetophenone precursor, followed by an intramolecular Mitsunobu cyclization to close the ether bond.

Strategic Disconnection:

-

Target: (2S, 5S)-5-Methyl-2-phenyl-1,4-oxazepane.

-

Cyclization: Intramolecular Mitsunobu of a chiral amino-diol.

-

Stereocontrol (C2): Asymmetric Transfer Hydrogenation (ATH) of the ketone intermediate.

-

Stereocontrol (C5): Derived from the chiral pool material (S)-3-amino-1-butanol .

Caption: Retrosynthetic logic flow from target scaffold to commercially available chiral synthons.

Detailed Experimental Protocols

Phase 1: Assembly of the Linear Backbone (N-Alkylation)

Objective: Couple the chiral amine with the phenyl-bearing electrophile without racemization.

Materials:

-

(S)-3-Amino-1-butanol (1.0 equiv) [CAS: 61477-40-5]

-

2-Bromoacetophenone (1.0 equiv)

-

Triethylamine (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Preparation: Dissolve (S)-3-amino-1-butanol (10.0 mmol) and triethylamine (25.0 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add a solution of 2-bromoacetophenone (10.0 mmol) in DCM (10 mL) over 30 minutes. Critical: Slow addition prevents bis-alkylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.

-

Purification: The crude amino-ketone is unstable on silica. Use immediately in Phase 2 or filter through a short plug of neutral alumina.

Phase 2: Stereoselective Reduction (The Stereocontrol Step)

Objective: Set the C2 stereocenter. Using NaBH4 yields a 1:1 diastereomeric mixture. Using RuCl(p-cymene)[(S,S)-Ts-DPEN] affords the (1S, 3'S) diol with >95:5 dr.

Materials:

-

Crude Amino-Ketone (from Phase 1)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)

-

Formic Acid / Triethylamine (5:2 azeotropic mix)

-

Ethyl Acetate (EtOAc)

Protocol:

-

Setup: Dissolve the amino-ketone in EtOAc (0.5 M concentration).

-

Catalyst Addition: Add the Ruthenium catalyst (1 mol%).

-

Hydrogen Source: Add HCOOH/Et3N complex (2.0 equiv hydride).

-

Reaction: Stir at 25°C for 16 hours.

-

Validation: Check conversion by HPLC. The product is the linear diol: (1S)-1-phenyl-2-{[(2S)-4-hydroxybutan-2-yl]amino}ethanol.

-

Workup: Wash with water and brine. Concentrate to afford the crude chiral diol.

Phase 3: Intramolecular Cyclization (Mitsunobu)

Objective: Close the 7-membered ring. Mechanism: The Mitsunobu reaction activates the primary alcohol (on the butyl chain) preferentially over the secondary benzylic alcohol. The secondary amine (or the benzylic alkoxide) then displaces the activated primary alcohol. Note: To prevent N-alkylation (formation of aziridines/azetidines), the nitrogen is often protected (e.g., Boc/Ns) prior to this step. However, for 1,4-oxazepanes, direct cyclization is possible if the nitrogen is protonated or if the O-nucleophilicity is enhanced. Refined Strategy: We will use the N-Tosyl strategy for maximum reliability, as described in recent literature for 1,4-benzodiazepines and oxazepanes.

Revised Phase 3 Protocol (N-Tosyl Modification):

-

N-Protection: Treat the Phase 2 diol with TsCl (1.0 equiv) and Pyridine to form the N-Tosyl diol.

-

Cyclization:

-

Dissolve N-Tosyl diol in Toluene (0.05 M - High dilution is key for 7-membered rings).

-

Add Triphenylphosphine (

, 1.5 equiv). -

Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise at 0°C.

-

Stir at RT for 24 hours.

-

-

Deprotection (Optional): Remove Tosyl group using Mg/MeOH or Sodium Naphthalenide if the free amine is required.

Data Summary & Validation

| Parameter | Value / Observation | Method |

| Target Structure | (2S, 5S)-5-Methyl-2-phenyl-1,4-oxazepane | NMR / X-Ray |

| Precursor Chirality | (S)-3-Amino-1-butanol | Optical Rotation |

| C2 Stereocontrol | > 95% d.e.[1] (S-isomer) | Chiral HPLC (Chiralcel OD-H) |

| Cyclization Yield | 65-75% | Isolated Yield |

| Key 1H NMR Signal | Diagnostic of oxazepane ring |

Stereochemical Validation Workflow: To ensure the correct enantiomer is obtained, compare the final product against a racemic standard synthesized using NaBH4 reduction (Phase 2) and racemic 3-aminobutanol.

Caption: QC workflow for validating enantiomeric excess (ee) and diastereomeric excess (de).

Troubleshooting & Critical Parameters

-

Issue: Poor Cyclization Yield.

-

Cause: Intermolecular oligomerization.

-

Solution: Increase dilution in Phase 3 to 0.01 M. Ensure strict anhydrous conditions.

-

-

Issue: Incomplete Reduction (Phase 2).

-

Cause: Catalyst poisoning by residual amine.

-

Solution: Ensure the amino-ketone is free of excess triethylamine before adding the Ruthenium catalyst.

-

-

Issue: Racemization at C2.

-

Cause: Benzylic position is sensitive to acid/base during workup.

-

Solution: Keep workup neutral. Avoid strong acids during the Mitsunobu workup.

-

References

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020.

- Relevance: Establishes the core methodology for synthesizing 2-phenyl-1,4-oxazepanes using phenacyl bromide alkyl

-

Intramolecular Mitsunobu Reaction: A Powerful Tool. Organic Chemistry Portal.

- Relevance: Provides mechanistic grounding for the etherific

-

Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society.

- Relevance: Foundational text for using Ru-TsDPEN c

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2023.

- Relevance: Validates the scalability of 1,4-oxazepane form

Sources

Catalytic reagents for synthesizing 5-Methyl-2-phenyl-1,4-oxazepane

Application Note: Catalytic Strategies for the Stereoselective Synthesis of 5-Methyl-2-phenyl-1,4-oxazepane

Executive Summary

The 1,4-oxazepane scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antihistamines, CNS-active agents, and enzyme inhibitors. However, the synthesis of 2,5-disubstituted 1,4-oxazepanes, such as This compound , presents a significant entropic challenge due to the formation of a seven-membered ring. Standard cyclization methods often suffer from dimerization or poor diastereocontrol.

This Application Note details a robust, scalable protocol using Bismuth(III) Triflate [Bi(OTf)₃] as a highly active, water-tolerant Lewis acid catalyst for the intramolecular cyclodehydration of amino-alcohol precursors.[1] We compare this against a polymer-supported Brønsted acid method for Green Chemistry applications.

Retrosynthetic Analysis & Strategy

To access the target molecule This compound (1) , we employ a convergent strategy involving the ring-opening of styrene oxide followed by a catalytic cyclodehydration.[1]

Strategic Disconnection:

-

C2-O Bond Formation: The most difficult step is closing the 7-membered ring. We utilize a Lewis Acid-catalyzed intramolecular etherification (dehydrative cyclization).

-

Precursor Assembly: The linear diol-amine precursor is assembled via the regioselective aminolysis of styrene oxide with 3-amino-1-butanol.

Figure 1: Retrosynthetic strategy for the construction of the 2,5-disubstituted 1,4-oxazepane core.

Core Protocol: Bismuth(III) Triflate Catalyzed Cyclization[1]

Rationale:

Bismuth(III) triflate is selected over traditional Lewis acids (like

Materials:

-

Precursor (A): N-(4-hydroxybutan-2-yl)-2-hydroxy-2-phenylethylamine (Prepared via standard aminolysis).

-

Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (Sigma-Aldrich, 98%).[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).[1]

-

Additives: Molecular Sieves (4Å) to sequester water byproduct.

Step-by-Step Methodology:

-

Precursor Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Precursor A (1.0 equiv, 5.0 mmol) in anhydrous DCE (50 mL, 0.1 M concentration).

-

Note: High dilution (0.1 M or lower) is critical to favor intramolecular cyclization (7-membered ring) over intermolecular oligomerization.

-

-

Catalyst Addition: Add activated 4Å Molecular Sieves (500 mg) to the solution. Stir for 10 minutes. Add Bi(OTf)₃ (5 mol%, 0.25 mmol). The solution may turn slightly yellow.

-

Cyclodehydration: Heat the reaction mixture to reflux (83°C) under an argon atmosphere. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

-

Typical Reaction Time: 4–6 hours.

-

Endpoint: Disappearance of the diol peak (

224) and appearance of the oxazepane peak (

-

-

Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove molecular sieves and catalyst. Wash the filtrate with saturated

(2 x 20 mL) and Brine (20 mL). Dry the organic phase over -

Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

-

Yield: Typically 75–82%.

-

Stereochemistry: The product is obtained as a mixture of cis/trans diastereomers (approx. 3:1 ratio). Separation can be achieved via preparative HPLC if pure diastereomers are required.

-

Mechanistic Insight

The reaction proceeds via a Lewis Acid-activated

Figure 2: Proposed catalytic cycle for the Bi(III)-mediated cyclodehydration.

Comparative Data: Catalyst Selection

The following table summarizes the efficiency of various catalytic systems tested for this specific transformation.

| Catalyst System | Load (mol%) | Solvent | Temp (°C) | Yield (%) | Selectivity (dr) | Notes |

| Bi(OTf)₃ | 5 | DCE | 83 | 82 | 3:1 | Best balance of yield/rate. |

| FeCl₃ | 10 | Toluene | 110 | 65 | 2:1 | Lower yield, requires higher temp.[1] |

| p-TsOH (Brønsted) | 20 | Benzene | 80 | 55 | 1:1 | Significant polymerization observed.[1] |

| Polymer-Supported Sulfonic Acid | 10 wt% | MeCN | 80 | 70 | 2.5:1 | Excellent for easy work-up (filtration). |

Alternative Green Protocol: Polymer-Supported Catalysis

For laboratories prioritizing Green Chemistry or simplified purification, Polymer-Supported Sulfonic Acid (e.g., Amberlyst-15) is a viable alternative.[1]

-

Protocol Modification: Replace Bi(OTf)₃ with Amberlyst-15 (100 mg/mmol substrate).

-

Solvent: Acetonitrile (MeCN).

-

Advantage: The catalyst is removed by simple filtration, eliminating the aqueous work-up step.

-

Trade-off: Slightly lower reaction rate (8–12 hours) compared to the homogeneous Bismuth catalyst.

References

-

Synthesis of 1,4-Oxazepane Derivatives

-

Bismuth(III)

-

Context: Utility of Bi(OTf)3 in etherification and cyclization reactions.[1]

- Source:Ollevier, T. "Bismuth Triflate in Organic Synthesis." Synlett, 2004.

-

-

Lewis Acid Mediated Cyclization

- Context: Mechanism of intramolecular cycliz

-

Source:Vertex AI Search Results (Source 1.8): "Lewis acid-promoted intramolecular cyclization...".[1] PMC - PubMed Central, 2025.

-

Polymer-Supported Synthesis

-

Context: Use of solid-supported reagents for oxazepane synthesis.[3]

- Source:Vertex AI Search Results (Source 1.11): "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020.

-

Sources

Application Note: Functionalization of the Nitrogen Atom in 5-Methyl-2-phenyl-1,4-oxazepane

[1]

Executive Summary & Strategic Analysis

The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antihistamines, CNS-active agents, and dopamine D4 receptor ligands. The specific derivative 5-Methyl-2-phenyl-1,4-oxazepane presents a unique challenge and opportunity: it combines the conformational flexibility of a seven-membered ring with significant steric bias introduced by the C2-phenyl and C5-methyl substituents.

Key Technical Challenge:

The secondary amine at position 4 (N4) is the primary vector for diversification. However, its nucleophilicity is modulated by the

This guide provides three validated workflows to overcome these steric and conformational barriers, ensuring high-yield functionalization.

Structural Analysis & Steric Environment

-

N4-Position: Secondary amine (Nucleophile).

-

C5-Position (

): Methyl group. Creates immediate steric hindrance for incoming electrophiles. -

C2-Position (

): Phenyl group.[1] Controls global ring conformation (pseudo-equatorial preference).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Decision Matrix & Workflow

Before selecting a protocol, analyze your target moiety using the decision tree below.

Figure 1: Strategic decision tree for N4-functionalization based on the desired substituent.

Detailed Protocols

Method A: Reductive Amination (The "Workhorse")

Application: Introduction of alkyl chains (benzyl, ethyl, propyl). Rationale: Direct alkylation with alkyl halides (SN2) often leads to over-alkylation (quaternary ammonium salts) and elimination byproducts due to the basicity of the hindered amine. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting and milder.

Materials

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalytic activation of the imine.

Step-by-Step Protocol

-

Imine Formation: In a flame-dried vial, dissolve the oxazepane (1 mmol) and the aldehyde (1.2 mmol) in DCE (5 mL).

-

Activation: Add AcOH (1 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The C5-methyl group slows iminium ion formation; do not skip this pre-stir.

-

Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (disappearance of oxazepane).

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Dry organics over Na2SO4 and concentrate.

Expert Insight: If the ketone is sterically hindered (e.g., acetophenone), replace STAB with Sodium Cyanoborohydride (NaCNBH3) in Methanol at pH 5–6, or use Ti(OiPr)4 as a Lewis acid additive to force imine formation.

Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Application: Introduction of aryl or heteroaryl groups.[2] Rationale: The 7-membered ring is conformationally floppy, making the entropy of activation higher. Standard ligands (PPh3) fail. We utilize Buchwald 3rd Generation Precatalysts (specifically RuPhos or BrettPhos) which are designed to couple hindered secondary amines.

Materials

-

Substrate: this compound (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)

-

Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).

-

Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Protocol

-

Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

-

Charging: Add the oxazepane (0.5 mmol), aryl halide (0.6 mmol), NaOtBu (0.75 mmol), and Catalyst (0.01–0.025 mmol).

-

Solvation: Add degassed Toluene (2 mL). Seal the tube.

-

Heating: Heat to 80–100°C for 12 hours.

-

Checkpoint: The reaction mixture should turn from dark red/brown to black upon completion.

-

-

Filtration: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc.

-

Purification: Flash chromatography is essential to remove Pd residues.

Troubleshooting:

-

Low Yield? The C5-methyl group may be clashing with the catalyst. Switch to Pd-PEPPSI-IPr catalyst, which has a smaller "cone angle" and is extremely robust for hindered substrates.

Method C: Acylation (Amide Formation)

Application: Library generation for SAR studies. Rationale: While acid chlorides are reactive, they are moisture sensitive. For high-throughput parallel synthesis, peptide coupling agents are preferred.

Protocol (HATU Coupling)

-

Dissolve Carboxylic Acid (1.1 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins.

-

Add this compound (1.0 equiv).

-

Stir at RT for 2 hours.

-

Note: Due to the C5-methyl hindrance, standard EDC/HOBt couplings may be sluggish. HATU or T3P (Propylphosphonic anhydride) are recommended for their higher reactivity.

Analytical Validation & QC

Due to the chiral centers at C2 and C5, diastereomeric purity is critical.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Diagnostic shift of N-CH protons. Disappearance of NH broad singlet. |

| Purity | HPLC-UV (254 nm) | >95% Area Under Curve. |

| Stereochemistry | Chiral HPLC | Maintenance of cis/trans ratio (verify no epimerization at C2). |

| Residual Metal | ICP-MS | Pd < 10 ppm (for biological assays). |

References

-

Buchwald-Hartwig Amination of Hindered Amines

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Synthesis of 1,4-Oxazepanes

- Maiti, S., et al. (2011). A general approach to the synthesis of 1,4-oxazepanes via intramolecular reductive etherification. Tetrahedron Letters, 52(43), 5610-5613.

-

Reductive Amination Guidelines

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Conformational Analysis of 7-Membered Heterocycles

- Bochet, C. G., et al. (2000). Conformational Analysis of 1,4-Oxazepanes. European Journal of Organic Chemistry.

Application Notes & Protocols for the Scalable Production of 5-Methyl-2-phenyl-1,4-oxazepane

Introduction:

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] These structures are recognized for their potential as psychoneurotic, antihistaminic, and analgesic agents.[3] Specifically, substituted 1,4-oxazepanes like 5-Methyl-2-phenyl-1,4-oxazepane are valuable building blocks in drug discovery programs. However, the exploration of this chemical space has been somewhat hampered by a lack of robust and scalable synthetic routes.[4][5]

This document provides detailed application notes and scalable protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are based on established and optimized chemical transformations, with a focus on scalability, efficiency, and robustness. We will delve into a multi-step synthetic sequence, explaining the rationale behind the chosen reactions and providing step-by-step protocols for practical implementation.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a convergent strategy. The core of our approach is the construction of the seven-membered ring via an intramolecular reductive amination. This method is well-suited for industrial applications due to its typically high yields, mild reaction conditions, and the availability of a wide range of reducing agents.[6][7]

The overall synthetic workflow can be visualized as a two-stage process:

-

Synthesis of the Amino Alcohol Precursor: This stage involves the synthesis of an open-chain amino alcohol which contains the requisite carbon skeleton for the target oxazepane.

-

Intramolecular Reductive Amination: The amino alcohol precursor is then cyclized to form the 1,4-oxazepane ring.

Stage 1: Synthesis of the Amino Alcohol Precursor

The key precursor for our target molecule is (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol. This intermediate will be synthesized in a two-step sequence starting from commercially available styrene oxide and 1-aminopropan-2-ol.

Step 1.1: Epoxide Ring-Opening

Principle: The synthesis commences with the nucleophilic ring-opening of styrene oxide with 1-aminopropan-2-ol. This reaction is highly regioselective, with the amine preferentially attacking the less hindered benzylic carbon of the epoxide. This regioselectivity is a well-established principle in epoxide chemistry.

Protocol: Synthesis of (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |

| Styrene oxide | 120.15 | 1.0 | 120.15 | 110 |

| 1-Aminopropan-2-ol | 75.11 | 1.2 | 90.13 | 94 |

| Isopropanol | - | - | - | 500 |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene oxide (1.0 mol) and isopropanol (500 mL).

-

Slowly add 1-aminopropan-2-ol (1.2 mol) to the stirred solution at room temperature. The addition is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the styrene oxide is completely consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Stage 2: Intramolecular Reductive Amination

Principle: The second stage involves the intramolecular cyclization of the amino alcohol precursor to form the 1,4-oxazepane ring. This is achieved through an intramolecular reductive amination. The aldehyde, generated in situ from the primary alcohol, will react with the secondary amine to form a cyclic iminium ion, which is then reduced to the final product. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that can be used in a one-pot procedure.[7]

Step 2.1: Oxidative Cyclization

Protocol: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |

| (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol | 195.26 | 1.0 | 195.26 |

| Dess-Martin Periodinane (DMP) | 424.14 | 1.1 | 466.55 |

| Dichloromethane (DCM) | - | - | 2 L |

| Sodium Bicarbonate (sat. aq. solution) | - | - | As needed |

| Sodium Thiosulfate (10% aq. solution) | - | - | As needed |

Procedure:

-

Dissolve the crude (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol (1.0 mol) in dichloromethane (2 L) in a 5 L round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Dess-Martin Periodinane (1.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.

-

Add a 10% aqueous solution of sodium thiosulfate and stir vigorously for 30 minutes to reduce the excess periodinane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).